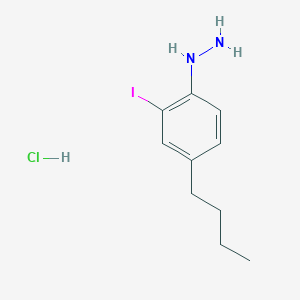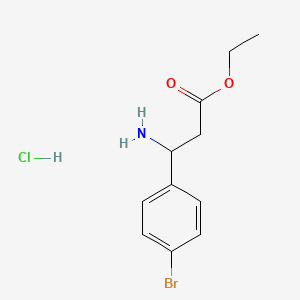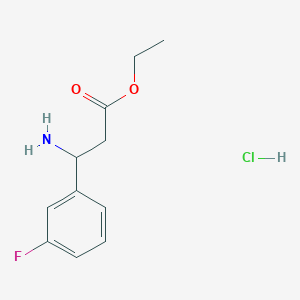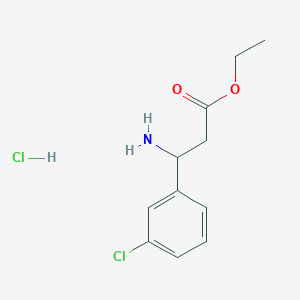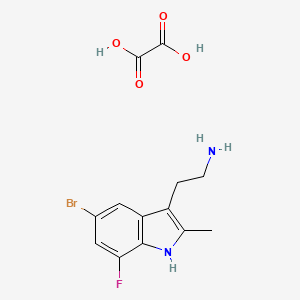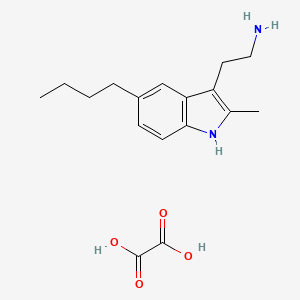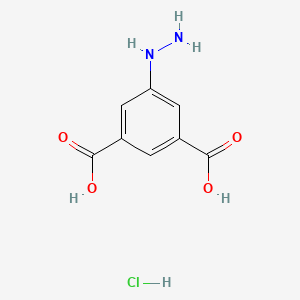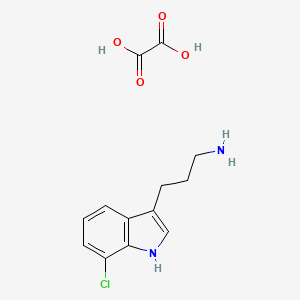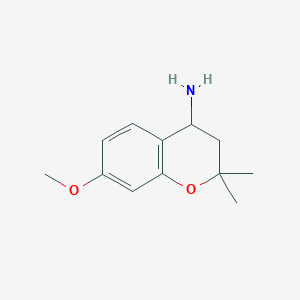
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antifungal Applications
The chromene derivatives have shown significant potential as antifungal agents . They are particularly effective against phytopathogenic fungi, which are a major threat to agricultural production. For instance, certain derivatives have demonstrated higher antifungal efficacy against strains like Fusarium solani and Alternaria alternata compared to commercially available fungicides . This suggests that chromene compounds could be developed as novel, environment-friendly botanical fungicides in agriculture.
Anticancer Activity
Chromenes are recognized for their anticancer properties . The structure of chromenes plays a crucial role in their potency, with modifications to the chromene skeleton significantly impacting biological activity. Research indicates that these compounds can be effective in combating various forms of cancer, making them valuable in the development of new anticancer drugs .
Anticonvulsant Effects
The anticonvulsant activity of chromene derivatives is another area of interest. These compounds have been studied for their potential to treat seizure disorders. Their ability to modulate neurological pathways could lead to new treatments for epilepsy and related conditions .
Antimicrobial Properties
Chromene compounds also exhibit antimicrobial effects. They have been tested against a range of microorganisms and have shown promise as a new class of antimicrobial agents. This is particularly important in the face of increasing antibiotic resistance .
Anticholinesterase Activity
The anticholinesterase activity of chromenes suggests they could be used in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, they help increase the levels of neurotransmitters, which may improve cognitive function .
Antidiabetic Potential
Chromene derivatives have been explored for their antidiabetic effects. They may offer a new approach to managing diabetes by influencing blood sugar levels and improving insulin sensitivity .
Antituberculosis Activity
The fight against tuberculosis (TB) could benefit from the antituberculosis activity of chromenes. Their ability to inhibit the bacteria that cause TB makes them a potential candidate for new TB treatments .
Monoamine Oxidase Inhibition
Lastly, chromenes have been studied for their ability to inhibit monoamine oxidase (MAO) , an enzyme that breaks down neurotransmitters in the brain. MAO inhibitors are used to treat depression and anxiety disorders, and chromenes could contribute to the development of new MAO inhibitor drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors .
Mode of Action
It has been suggested that it has a dual scavenging action on reactive oxygen species (ros) and reactive nitrogen species (rns) . It inhibits lipid peroxidation reactions caused by peroxynitrite anions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by scavenging ROS and RNS, it can potentially influence oxidative stress pathways . .
Result of Action
It has been suggested that it can prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine. For instance, it has been suggested that it can inhibit the production of oxygen free radicals caused by ultraviolet A, thereby achieving anti-pollution and skin purification effects .
properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6,10H,7,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYMPMYKKRSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586463 |
Source


|
| Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine | |
CAS RN |
220634-33-3 |
Source


|
| Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

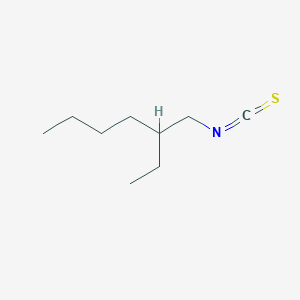
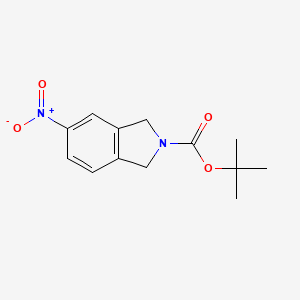
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
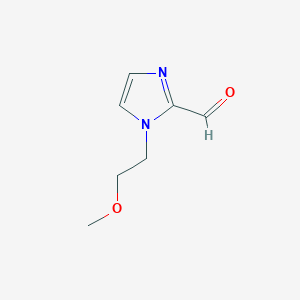
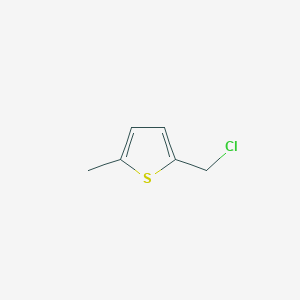
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
